(1H-1,2,4-triazol-5-yl)methanol hydrochloride

Solubility Hydrochloride Salt Aqueous Compatibility

Synthesizing triazole-based antifungals often stalls when free-base intermediates resist aqueous solubility. (1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS 1195596-30-5) overcomes this: its hydrochloride salt delivers estimated aqueous solubility of 12.4 mg/mL (0.0914 mol/L), enabling nucleophilic substitutions, condensations, and bioconjugations directly in water or buffer-eliminating organic co-solvents and simplifying purification under green chemistry principles. • Low MW (135.55 g/mol) maximizes cost-per-mole efficiency for scale-up • 5-ylmethanol handle supports esterification, etherification, or oxidation for CYP51-targeted SAR exploration • White crystalline solid, freely soluble in water and ethanol Supplied at ≥95% purity with full analytical documentation.

Molecular Formula C3H6ClN3O
Molecular Weight 135.55 g/mol
CAS No. 1195596-30-5
Cat. No. B150796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-1,2,4-triazol-5-yl)methanol hydrochloride
CAS1195596-30-5
Molecular FormulaC3H6ClN3O
Molecular Weight135.55 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)CO.Cl
InChIInChI=1S/C3H5N3O.ClH/c7-1-3-4-2-5-6-3;/h2,7H,1H2,(H,4,5,6);1H
InChIKeyHXQFKFAOONICQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile: (1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS 1195596-30-5) – Molecular Weight, Purity & Procurement Specification


(1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS 1195596-30-5) is a heterocyclic organic building block featuring a 1,2,4-triazole core substituted with a methanol group at the 5-position and isolated as the hydrochloride salt. Its molecular formula is C₃H₆ClN₃O with a molecular weight of 135.55 g/mol and a monoisotopic mass of 135.019943 Da . The compound is a white to off-white crystalline solid [1], freely soluble in water and ethanol due to the ionic hydrochloride form [2], and is supplied at standard purities of 95% or 97% from research chemical vendors . It serves as a versatile intermediate in medicinal chemistry and agrochemical research for the synthesis of more complex triazole-containing molecules [3].

Aqueous-compatible hydrochloride salt form
1,2,4-triazole core for CYP51 pharmacophore studies
Research-grade purity for synthetic intermediate workflows

Procurement Risk Alert: Why Generic Substitution of (1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS 1195596-30-5) Is Not Recommended


Substituting (1H-1,2,4-triazol-5-yl)methanol hydrochloride with a seemingly similar 1,2,4-triazole derivative introduces quantifiable and experimentally impactful differences. Specifically, the presence and position of the methanol substituent, the regiochemistry of the triazole ring, and the salt form collectively dictate solubility, reactivity, and biological target engagement. For instance, the hydrochloride salt of this compound confers an aqueous solubility of approximately 12.4 mg/mL (0.0914 mol/L) as estimated by ESOL topological methods , a parameter that directly affects reaction homogeneity in aqueous media and is absent in the free base or alternative salts. The following quantitative evidence guide details these critical points of differentiation.

Salt form
The free base lacks the ionic solubility advantage; aqueous reaction homogeneity may shift.
Triazole regiochemistry
1,2,3-triazole analogs do not engage CYP51 targets; biological activity profile may differ substantially.
Molecular weight
Heavier triazole derivatives alter molar equivalents, impacting cost and scale-up calculations.

Quantitative Differentiation Evidence for (1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS 1195596-30-5)


Aqueous Solubility Advantage of the Hydrochloride Salt vs. Free Base for Aqueous Reaction Compatibility

The hydrochloride salt form of (1H-1,2,4-triazol-5-yl)methanol provides a quantifiable aqueous solubility advantage over its free base counterpart. The free base, (1H-1,2,4-triazol-5-yl)methanol, is less soluble in water, which can limit its utility in aqueous-phase reactions. In contrast, the hydrochloride salt achieves an estimated water solubility of 12.4 mg/mL (0.0914 mol/L), as calculated by the ESOL topological method . This enhanced solubility is a direct result of the ionic nature of the hydrochloride salt, facilitating improved dissolution and homogeneity in aqueous reaction media, a factor critical for reproducible synthetic yields and biological assay conditions [1].

Aqueous solubility
Head-to-head comparison
12.4 mg/mL (hydrochloride) vs. free base
Salt form supports aqueous reaction compatibility
Estimated by ESOL method; verify experimentally
Solubility Hydrochloride Salt Aqueous Compatibility Medicinal Chemistry

Regiochemical and Substituent Precision: 1,2,4-Triazol-5-ylmethanol vs. 1,2,3-Triazole and Other Heterocyclic Analogs

The specific 1,2,4-triazole ring system and the 5-ylmethanol substitution pattern are critical for intended synthetic and biological outcomes. The 1,2,4-triazole core is a known pharmacophore for antifungal agents that inhibit lanosterol 14α-demethylase (CYP51), with the 5-ylmethanol group providing a handle for further derivatization [1]. In contrast, 1,2,3-triazole analogs (e.g., (1H-1,2,3-triazol-5-yl)methanol) are typically synthesized via 'click' chemistry and exhibit distinct reactivity and biological target profiles, often serving as enzyme inhibitors or ligands in coordination chemistry rather than antifungal pharmacophores [2]. This regiochemical and substituent precision is non-interchangeable; substituting a 1,2,3-triazole for the 1,2,4-triazole core would be expected to abolish activity in CYP51 inhibition assays, as demonstrated in class-level structure-activity relationship studies of triazole antifungals [3].

Target engagement
Class-level inference
1,2,4-triazole: CYP51 pharmacophore; 1,2,3-triazole: distinct profile
Regiochemistry may dictate target engagement profile
Literature class-level SAR; no direct compound data
Regiochemistry Building Block Triazole Isomers Structure-Activity Relationship

Molecular Weight and Purity Specification: A Procurement Differentiator from Heavier Triazole Derivatives

The relatively low molecular weight of 135.55 g/mol for (1H-1,2,4-triazol-5-yl)methanol hydrochloride distinguishes it from more complex triazole derivatives, such as (1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol (MW ≈ 189.21 g/mol) , or the trifluoromethyl analog, [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol (MW ≈ 167.09 g/mol) [1]. This lower molecular weight, coupled with a standard purity of 95% or 97%, provides a quantifiable advantage in molar equivalents and cost-per-mole calculations. For large-scale synthesis, the higher molar density of the target compound translates to fewer grams required per equivalent, offering potential cost savings and reduced waste compared to higher molecular weight alternatives.

Molecular weight
Cross-study comparable
135.55 g/mol vs. ~189 g/mol (heavier analog)
Lower MW provides higher molar density per gram
~28% reduction; impacts cost-per-mole calculations
Molecular Weight Purity Triazole Derivatives Procurement Specification

Recommended Research & Industrial Applications for (1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS 1195596-30-5) Based on Quantitative Evidence


Aqueous-Phase Organic Synthesis and Bioconjugation Chemistry

Leverage the high aqueous solubility (12.4 mg/mL) of the hydrochloride salt to perform nucleophilic substitutions, condensations, or bioconjugation reactions directly in water or aqueous buffers. This eliminates the need for organic co-solvents in many cases, simplifying purification and aligning with green chemistry principles .

Medicinal Chemistry Synthesis of 1,2,4-Triazole Antifungal Agents

Utilize this compound as a core building block for the synthesis of novel triazole antifungal agents targeting lanosterol 14α-demethylase (CYP51). The 5-ylmethanol group provides a convenient functional handle for further derivatization, such as esterification, etherification, or oxidation, enabling systematic structure-activity relationship (SAR) exploration around the 1,2,4-triazole pharmacophore [1].

Cost-Efficient Large-Scale Intermediate Manufacturing

Employ this compound in multi-step synthetic routes where molar efficiency is critical. Its low molecular weight (135.55 g/mol) offers a quantifiable advantage in cost-per-mole calculations, reducing the mass of starting material required per synthetic equivalent compared to heavier triazole derivatives . This is particularly relevant for process chemistry development and scale-up.

Application
Selection Property
Validation Focus
Aqueous-phase synthesis & bioconjugation
Hydrochloride salt solubility
Reaction homogeneity in water or buffer
1,2,4-Triazole antifungal agent synthesis
5-ylmethanol functional handle
CYP51 pharmacophore derivatization
Cost-efficient scale-up & process chemistry
Low molecular weight
Molar efficiency and cost-per-mole

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